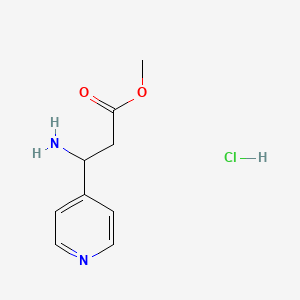

Methyl 3-amino-3-(pyridin-4-YL)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-3-pyridin-4-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;/h2-5,8H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKJNSPVQLUNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=NC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride typically involves the reaction of methyl acrylate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

- Lead Compound: Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride can serve as a lead compound in drug discovery. Its structural features make it an attractive candidate for developing novel pharmaceutical agents.

- Anticancer Activity: This compound exhibits cytotoxic effects against certain cancer cell lines. For example, methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a related compound, has shown promising cytotoxic effects against gastric cancer cells.

- M3 mAChR Positive Allosteric Modulators (PAMs): Analogs of N-pyrimidyl/pyridyl-2-thiazolamine, which share structural similarities, have been identified as potent in vitro PAMs of the M3 muscarinic acetylcholine receptor (mAChR) . Compound 3g, derived from this class, demonstrates significant PAM activity and subtype selectivity, suggesting its potential as a chemical tool for probing the M3 mAChR .

Organic Synthesis and Chemical Biology

- Building Block: this compound is used as a building block in synthesizing more complex molecules. Its amino and ester functionalities allow for versatile transformations.

- Functional Group Transformations: Chemists can modify the compound by introducing additional functional groups through acylation or alkylation.

- Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig to form carbon-carbon bonds.

- Bioconjugation: Researchers use it for attaching specific molecules, such as fluorescent probes, to proteins or nucleic acids.

- Diverse Chemical Libraries: this compound contributes to creating diverse compound libraries for high-throughput screening.

- Chemical Probes: Scientists develop chemical probes to study biological processes by modifying this compound.

Biological Research

- Reagent: this compound is employed as a reagent in biological studies, exploring its interactions with cellular components.

- Drug Impurity Control: It serves as a reference substance for detecting impurities in drug formulations.

Research Findings

Research indicates that methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride, a related compound, exhibits potential biological activity, particularly in pharmacological contexts. It may interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity, making it a subject of interest in drug discovery and development.

Structural Comparisons

Several compounds share structural similarities with methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride. Likewise, Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride shares structural similarities with other compounds. These structural similarities can provide insights into potential applications and interactions.

- M3 mAChR Positive Allosteric Modulators: A study on N-pyrimidyl/pyridyl-2-thiazolamine analogues identified compound 3g as a potent M3 mAChR PAM . This compound showed a 36-fold shift at 1 µM for the rat M3 mAChR, comparable to that for the human M3 mAChR . In experiments with isolated rat bladder tissue, compound 3g significantly increased tension, indicating its pharmacological functionality .

- Pharmacokinetics of Compound 3g: After intravenous administration, compound 3g showed moderate total clearance (0.8 mL/min/kg), a steady-state volume of distribution (0.38 L/kg), and a half-life of 7.8 h. It was absorbed after oral dosing at 1 mg/kg and showed favorable bioavailability (62%), highlighting its potential as a chemical probe .

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Aryl vs. Heteroaryl Groups

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 1217792-89-6)

- Key Differences : Replaces the pyridin-4-yl group with a 4-fluorophenyl ring.

- The absence of a nitrogen in the aromatic ring reduces hydrogen-bonding capacity compared to pyridine derivatives.

- Salt Form: Monohydrochloride, suggesting lower solubility than the dihydrochloride form of the target compound .

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Pyridine Ring Modifications

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Key Differences: Amino and fluorine substituents on the pyridine ring (positions 2 and 5).

- Impact: The additional amino group introduces a hydrogen-bonding site, while fluorine alters electronic properties. This could enhance interactions with biological targets like enzymes or receptors .

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

- Key Differences : 2-Methoxyphenyl substituent and S-configuration stereocenter.

- The stereochemistry may influence chiral recognition in drug-receptor binding .

Halogen-Substituted Derivatives

Methyl 3-amino-3-(3-chlorophenyl)propanoate dihydrochloride

- Key Differences : 3-Chlorophenyl group and dihydrochloride salt.

- Impact: Chlorine’s strong electron-withdrawing effect increases the acidity of the amino group. The dihydrochloride form matches the target compound’s salt form, enabling direct comparisons of solubility and stability .

Ester Group Variations

Glycine Methyl Ester Hydrochloride

Comparative Data Table

Key Findings and Implications

- Salt Forms: Dihydrochloride salts (e.g., target compound) generally offer superior solubility compared to monohydrochlorides, critical for formulation in aqueous systems .

- Substituent Effects : Fluorine and chlorine enhance metabolic stability, while methoxy groups improve π-system interactions. Pyridine derivatives exhibit unique hydrogen-bonding capabilities due to the ring’s nitrogen .

- Stereochemistry : Chiral centers (e.g., R/S configurations) influence biological activity and synthetic pathways, necessitating enantioselective synthesis methods .

Biological Activity

Methyl 3-amino-3-(pyridin-4-YL)propanoate hydrochloride, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoate backbone with an amino group and a pyridine ring , which contribute to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group and pyridine ring facilitate binding to various enzymes and receptors, potentially leading to:

- Antimicrobial Activity : The compound may inhibit the growth of certain pathogens by interfering with their metabolic pathways.

- Anticancer Activity : Studies indicate promising cytotoxic effects against cancer cell lines, particularly gastric cancer cells, where it induces apoptosis and inhibits cell proliferation .

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Studies :

-

Neuroprotective Effects :

- Research indicated that this compound could act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. It was found to exhibit dual inhibition properties, enhancing its potential as a therapeutic agent .

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.